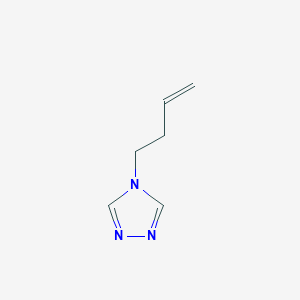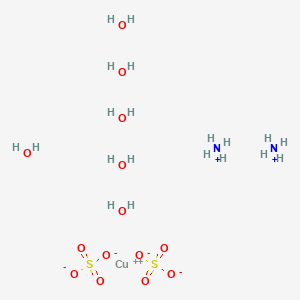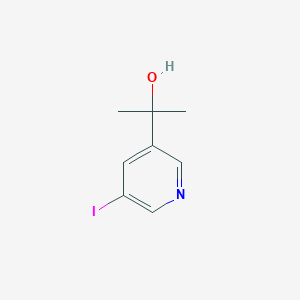
2-(5-Iodopyridin-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Iodopyridin-3-yl)propan-2-ol is an organic compound with the molecular formula C8H10INO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of an iodine atom at the 5-position of the pyridine ring and a hydroxyl group at the 2-position of the propan-2-ol moiety makes this compound unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodopyridin-3-yl)propan-2-ol typically involves the iodination of a pyridine derivative followed by the introduction of the propan-2-ol group. One common method is the iodination of 3-pyridinol using iodine and a suitable oxidizing agent. The resulting 5-iodo-3-pyridinol can then be reacted with propan-2-ol under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Iodopyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(3-pyridyl)propan-2-ol.
Substitution: The iodine atom can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(5-iodopyridin-3-yl)propan-2-one.
Reduction: Formation of 2-(3-pyridyl)propan-2-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(5-Iodopyridin-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions due to its structural similarity to naturally occurring compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(5-Iodopyridin-3-yl)propan-2-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The iodine atom and hydroxyl group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol: Similar structure but with an amino group instead of a hydroxyl group.
2-(Pyridin-2-yl)propan-2-ol: Lacks the iodine atom, making it less reactive in certain chemical reactions.
Uniqueness
2-(5-Iodopyridin-3-yl)propan-2-ol is unique due to the presence of both an iodine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H10INO |
|---|---|
Peso molecular |
263.08 g/mol |
Nombre IUPAC |
2-(5-iodopyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H10INO/c1-8(2,11)6-3-7(9)5-10-4-6/h3-5,11H,1-2H3 |
Clave InChI |
TVYXAEJSGDFJHS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=CN=C1)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one](/img/structure/B13111775.png)


![(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13111785.png)
![4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13111789.png)
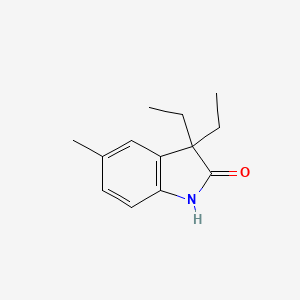


![5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13111803.png)
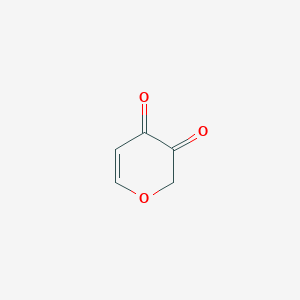
![3-(Prop-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B13111815.png)
![3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13111820.png)
